molecular formula C14H12FNNaO3 B593379 Flumequine sodium CAS No. 42835-68-7

Flumequine sodium

Cat. No. B593379
CAS RN: 42835-68-7
M. Wt: 284.242
InChI Key: NNPBLQQHZMNNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flumequine sodium is a synthetic chemotherapeutic antibiotic of the fluoroquinolone drug class used to treat bacterial infections . It is commonly used in veterinary medicine and exhibits antibacterial efficacy through the inhibition of bacterial DNA gyrase .


Synthesis Analysis

Flumequine degradation has been studied using advanced oxidation processes (AOPs). The sulfate radical (SO 4 ˙ −) shows a similar oxidation capacity to the hydroxyl radical (HO˙) but has a longer half-life . The reaction rate constants in different water samples were found to be 0.0348 min −1, 0.0179 min −1 and 0.0098 min −1, respectively .


Molecular Structure Analysis

The molecular formula of Flumequine is C14H12FNO3 . The average weight is 261.2484 and the mono-isotopic weight is 261.08012146 .


Chemical Reactions Analysis

Flumequine degradation by sulfate radical based AOPs in different water samples has been studied . The reaction rate constants in the three water samples were 0.0348 min −1, 0.0179 min −1 and 0.0098 min −1, respectively .


Physical And Chemical Properties Analysis

Flumequine is a powder in appearance . The melting point ranges from 253 to 255 °C .

Scientific Research Applications

  • Detection in Broiler Serum and Muscle : A biosensor immunoassay (BIA) was developed for detecting flumequine in broiler serum and muscle. This assay is fast, specific, and can predict the flumequine concentration in muscle based on serum levels (Haasnoot et al., 2007).

  • Activity Against Brachyspira hyodysenteriae : Flumequine's in vitro anti-Brachyspira hyodysenteriae activity was evaluated, suggesting its use in swine dysentery outbreaks. However, its effectiveness against B. hyodysenteriae is questionable due to high MIC50 values (Aller-Morán et al., 2015).

  • Biotransformation by Ligninolytic Fungi : Various ligninolytic fungi can biotransform flumequine, with different fungi suggesting diverse transformation pathways. Some fungi produced antibacterially active metabolites (Čvančarová et al., 2013).

  • Rapid Detection in Animal Foods : A biomimetic enzyme-linked immunosorbent assay (BELISA) was developed for determining flumequine in animal foods. This method shows promise for food safety monitoring (Liu et al., 2019).

  • Degradation by Advanced Oxidation Processes : The advanced oxidation process (AOP) using UV/H2O2 effectively removes the antibacterial activity of flumequine in aqueous solutions, showing potential for environmental cleanup (da Silva et al., 2011).

  • Pharmacokinetics in Aquatic Animals : The pharmacokinetics and bioavailability of flumequine were studied in Atlantic salmon, showing variable absorption and distribution patterns compared to other compounds like oxolinic acid (Rogstad et al., 1993).

  • Mitogenic Effect on European Eel Lymphoid Cells : Flumequine exhibits mitogenic properties and influences lymphoid cell proliferation in European eels, affecting surface immunoglobulin-positive cells (van der Heijden et al., 1995).

  • Photocatalytic Degradation : N-doped TiO2 catalysts were effective in the photocatalytic degradation of flumequine under simulated sunlight, presenting a method for removing fluoroquinolone antibiotics from wastewater (Zeng et al., 2020).

Mechanism of Action

Flumequine works by interfering with the enzymes that cause DNA to unwind and duplicate . It exhibits antibacterial efficacy through the inhibition of bacterial DNA gyrase .

Safety and Hazards

Flumequine may cause skin irritation and allergic skin reaction. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

InChI

InChI=1S/C14H12FNO3.Na/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19;/h4-7H,2-3H2,1H3,(H,18,19);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPBLQQHZMNNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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